molecular formula C7H14BrF2O3P B14475575 Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester CAS No. 65094-24-8

Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester

Cat. No.: B14475575
CAS No.: 65094-24-8
M. Wt: 295.06 g/mol
InChI Key: OGCQRYPCAKIVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C7H14BrF2O3P . This compound is characterized by the presence of a bromodifluoromethyl group attached to a phosphonic acid moiety, which is further esterified with two isopropyl groups. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester typically involves the reaction of bromodifluoromethylphosphonic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

Common reagents used in these reactions include water or methanol for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include phosphonic acids, substituted derivatives, and oxidized or reduced forms of the compound .

Scientific Research Applications

Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The phosphonic acid moiety can also interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bromodifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

65094-24-8

Molecular Formula

C7H14BrF2O3P

Molecular Weight

295.06 g/mol

IUPAC Name

2-[[bromo(difluoro)methyl]-propan-2-yloxyphosphoryl]oxypropane

InChI

InChI=1S/C7H14BrF2O3P/c1-5(2)12-14(11,7(8,9)10)13-6(3)4/h5-6H,1-4H3

InChI Key

OGCQRYPCAKIVIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(F)(F)Br)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.